Imidazo[1,2-a]pyridine, 2-(2-methyl-1-propenyl)-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine typically involves the reaction of 2-amino-3-nitropyridine with an appropriate alkene under phase transfer catalysis conditions. Benzyl triethyl ammonium chloride is often used as the phase transfer catalyst . The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of phase transfer catalysis and the use of common organic solvents suggest that scaling up the synthesis would involve similar conditions, with adjustments for larger reaction volumes and enhanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against both gram-positive and gram-negative bacteria.
Medicine: Potential use as an antibacterial agent due to its ability to inhibit bacterial growth.
Industry: Possible applications in the development of new materials with antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-(2-methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine involves the inhibition of bacterial enzymes essential for cell wall synthesis. The nitro group is believed to play a crucial role in this inhibition, possibly through the formation of reactive intermediates that disrupt enzyme function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(2-methylprop-1-en-1-yl)-1H-benzimidazole
- 2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
Uniqueness
2-(2-Methylprop-1-en-1-yl)-3-nitroimidazo[1,2-a]pyridine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical properties and biological activities. Its nitro group also enhances its potential as an antimicrobial agent, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
129179-31-3 |
---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
2-(2-methylprop-1-enyl)-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H11N3O2/c1-8(2)7-9-11(14(15)16)13-6-4-3-5-10(13)12-9/h3-7H,1-2H3 |
InChI-Schlüssel |
JZBANANRAZTJLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(N2C=CC=CC2=N1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.